![molecular formula C7H5F3O2 B058528 3-(Trifluoromethyl)benzene-1,2-diol CAS No. 113678-92-5](/img/structure/B58528.png)
3-(Trifluoromethyl)benzene-1,2-diol
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(Trifluoromethyl)benzene-1,2-diol, such as perfluoro-1,3,5-tris(p-oligophenyl)benzenes, involves complex organic synthesis routes that may include halogenation, trifluoromethylation, and hydroxylation steps. These processes require precise control over reaction conditions to ensure the selective introduction of functional groups at specific positions on the benzene ring.
Molecular Structure Analysis
Studies on compounds like 1,3,5-tris(trifluoromethyl)benzene reveal that the molecular structure is significantly influenced by the σ-electronegative effect of the CF₃ groups, leading to deviations from a regular hexagonal benzene ring structure. The CF₃ groups introduce a considerable electron-withdrawing effect, impacting the molecule's geometry and electronic distribution (Kolesnikova et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-(Trifluoromethyl)benzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown of certain organic compounds in the body.
Mode of Action
It is known to interact with its target protein, biphenyl-2,3-diol 1,2-dioxygenase . The interaction between the compound and its target protein may result in changes to the protein’s function, potentially influencing the breakdown of certain organic compounds in the body.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to the metabolism of certain organic compounds .
Result of Action
Given its target, it is likely that the compound influences the function of the protein biphenyl-2,3-diol 1,2-dioxygenase, potentially affecting the breakdown of certain organic compounds in the body .
properties
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKVMUAFHMBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921159 |
Source
|
Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84559-08-0, 113678-92-5 |
Source
|
Record name | Benzene-1,2-diol, 3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Trifluoromethylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113678925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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